Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a thiadiazole ring, a chlorobenzamido group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized with a chlorobenzamido group. The final step involves the esterification of the compound to form the ethyl ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chlorobenzamido)acetate
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
Uniqueness
Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to its combination of a thiadiazole ring and a chlorobenzamido group, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S2/c1-2-24-12(22)7-17-11(21)8-25-15-20-19-14(26-15)18-13(23)9-5-3-4-6-10(9)16/h3-6H,2,7-8H2,1H3,(H,17,21)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYNPUAMGIZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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